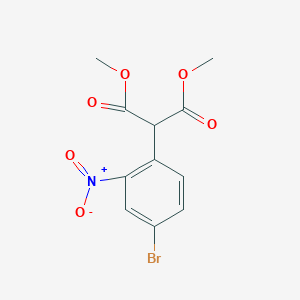
1,3-二甲基 2-(4-溴-2-硝基苯基)丙二酸二酯
概述
描述
Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate” is represented by the linear formula C11H10BrNO6 . The InChI Code for this compound is 1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 332.11 . It is a solid substance .科学研究应用
氢化过程
郑等人(2017 年)的研究调查了合成气衍生的二甲基丙二酸酯在 Cu/SiO2 催化剂上的气相催化加氢,揭示了一个催化反应网络。此过程可能适用于或类似于涉及“1,3-二甲基 2-(4-溴-2-硝基苯基)丙二酸二酯”的反应,用于生产有价值的化学中间体,例如 1,3-丙二醇,1,3-丙二醇是商品聚对苯二甲酸三甲酯生产的关键单体 (Zheng 等,2017)。
磁性与材料科学
Endtner 等人(2001 年)描述了涉及硝酮硝基氧的化合物的合成、X 射线结构和磁性,这可能与涉及“1,3-二甲基 2-(4-溴-2-硝基苯基)丙二酸二酯”的研究有关,以开发具有特定磁性的材料 (Endtner 等,2001)。
催化与聚合
Miyakoshi 等人(2005 年)关于 2-溴-5-氯-3-己基噻吩与 Ni(dppp)Cl2 的链增长聚合机理的论文可以深入了解催化剂在聚合过程中的作用,这可能与涉及“1,3-二甲基 2-(4-溴-2-硝基苯基)丙二酸二酯”的聚合物或共聚物合成反应相关 (Miyakoshi 等,2005)。
相关化合物的合成与应用
文龙的研究(2010 年)重点关注 2-溴-2-硝基-1,3-丙二醇的合成和应用,讨论了其性质、抗菌机理以及在各个行业的应用。这项研究可能为理解类似溴代硝基化合物在工业和制药应用中的效用提供更广泛的背景 (文龙,2010)。
下游加工与生物生产
Xiu 和 Zeng(2008 年)回顾了生物产生的 1,3-丙二醇和 2,3-丁二醇的下游加工,强调了高效回收和纯化方法的重要性。这可以为相关化合物的生产过程提供背景,突出了从发酵液中分离这些化合物的挑战和解决方案 (Xiu 和 Zeng,2008)。
安全和危害
属性
IUPAC Name |
dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAONFWUEGWOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

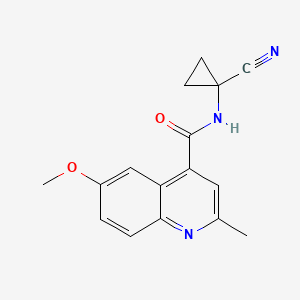
![1,7-dimethyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985406.png)
![4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2985409.png)
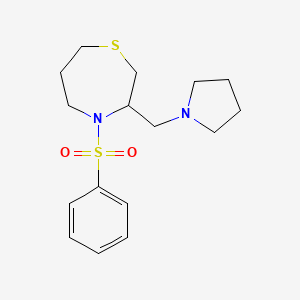
![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2985412.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2985413.png)
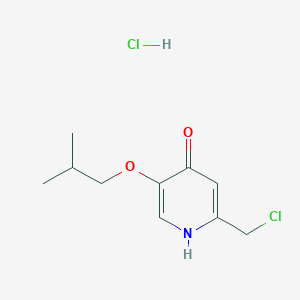
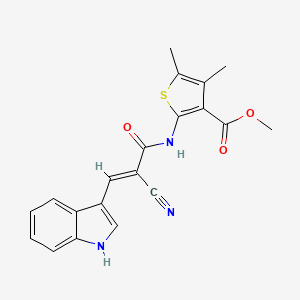
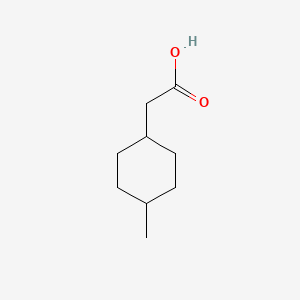
![N,N-bis(2-methoxyethyl)-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2985421.png)
![3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2985423.png)
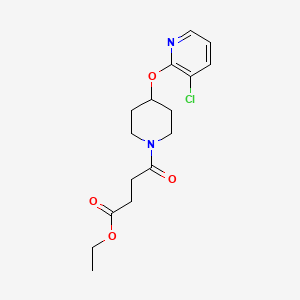
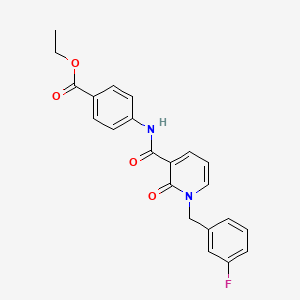
![2-Oxadispiro[2.0.44.33]undecane](/img/structure/B2985426.png)